molecular formula C30H44O3 B593471 Wedelobatin B CAS No. 1589488-35-6

Wedelobatin B

Cat. No.: B593471
CAS No.: 1589488-35-6
M. Wt: 452.679
InChI Key: XSTKQTLRXOMFCI-WZQMCGDFSA-N
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Description

Wedelobatin B is a natural product derived from the plant Wedelia trilobataThe molecular formula of this compound is C30H44O3, and it has a molecular weight of 452.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Wedelobatin B is typically extracted from the herbs of Wedelia trilobata. The extraction process involves using ethanol to extract the complete, air-dried, powdered plant material at room temperature. The ethanol extract is then concentrated to produce a residue, which is further fractionated using silica gel column chromatography and eluted with a petroleum ether-acetone solvent system. The fractions are then extracted with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes as described above. The key steps involve:

  • Extraction with ethanol.
  • Concentration of the extract.
  • Fractionation using silica gel column chromatography.
  • Elution with petroleum ether-acetone solvent system.
  • Further extraction with methanol.

Chemical Reactions Analysis

Types of Reactions

Wedelobatin B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

Wedelobatin B has significant scientific research applications in various fields, including:

Mechanism of Action

The mechanism of action of Wedelobatin B involves its interaction with specific molecular targets and pathways in biological systems. It exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Wedelobatin B is part of a group of compounds known as ent-kaurane diterpenoids. Similar compounds include:

  • Wedelobatin A
  • 3α-tigloyloxypterokaurene L3
  • ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid

These compounds share similar molecular structures and biological activities but differ in their specific chemical properties and effects. This compound is unique due to its specific molecular configuration and the distinct biological activities it exhibits .

Properties

IUPAC Name

(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTKQTLRXOMFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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